4-Hydroxytrilobin

Cytotoxicity Selectivity index Colon adenocarcinoma

4-Hydroxytrilobin (C37H66O8, exact mass 638.475769 g/mol) is a bis-tetrahydrofuran (bis-THF) annonaceous acetogenin isolated from the seeds of Asimina triloba (paw paw). It belongs to the trilobacin/trilobin subtype of adjacent bis-THF acetogenins and is distinguished by a 4-hydroxyl substitution on the α,β-unsaturated γ-lactone terminal ring, with an additional hydroxyl at C-10 along the hydrocarbon chain.

Molecular Formula C37H66O8
Molecular Weight 638.9 g/mol
Cat. No. B1245374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxytrilobin
Synonyms10-hydroxyasimicin
10-hydroxytrilobacin
Molecular FormulaC37H66O8
Molecular Weight638.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCC(CC3=CC(OC3=O)C)O)O)O)O
InChIInChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-13-19-31(40)33-21-23-35(44-33)36-24-22-34(45-36)32(41)20-15-14-17-29(38)16-11-10-12-18-30(39)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35-,36+/m0/s1
InChIKeyQFFLFGFTHVFFDL-LYCOMLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxytrilobin: A Bis-Tetrahydrofuran Annonaceous Acetogenin with Quantifiable Cytotoxic Selectivity for Scientific Procurement


4-Hydroxytrilobin (C37H66O8, exact mass 638.475769 g/mol) is a bis-tetrahydrofuran (bis-THF) annonaceous acetogenin isolated from the seeds of Asimina triloba (paw paw) [1]. It belongs to the trilobacin/trilobin subtype of adjacent bis-THF acetogenins and is distinguished by a 4-hydroxyl substitution on the α,β-unsaturated γ-lactone terminal ring, with an additional hydroxyl at C-10 along the hydrocarbon chain [1][2]. The compound was discovered through bioactivity-directed fractionation guided by the brine shrimp lethality test and characterized by 1D/2D NMR, HRFABMS, and Mosher ester configurational analysis [1]. As an acetogenin, 4-hydroxytrilobin exerts cytotoxicity primarily through inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and blockage of the cancer-specific NADH oxidase enzyme at the plasma membrane [1][3].

Compound type Bis-THF annonaceous acetogenin natural product probe
Model context Cell-line selectivity studies (colon & prostate adenocarcinoma)
Mechanism Mitochondrial Complex I inhibition research fit

Why 4-Hydroxytrilobin Cannot Be Substituted by Other Bis-THF Annonaceous Acetogenins: Quantitative Selectivity Evidence


Within the adjacent bis-THF acetogenin subclass, even structurally proximal analogs exhibit inverted cell-line selectivity profiles that preclude generic interchange. The co-isolated analog asimitrin differs from 4-hydroxytrilobin primarily in the absence of the 4-OH group on the lactone and the presence of a ring-hydroxylated THF instead of the C-10 chain hydroxyl, yet these subtle structural variations produce a reciprocal selectivity pattern: asimitrin shows ~10,000-fold potency over adriamycin against PC-3 (prostate) but only ~100-fold against HT-29 (colon), while 4-hydroxytrilobin displays the opposite preference—~100-fold against PC-3 and ~10,000-fold against HT-29 [1]. Non-hydroxylated parent compounds such as trilobin exhibit yet another selectivity fingerprint, reportedly over a billion times the potency of adriamycin in select tumor lines with distinct cell-line preferences [2]. Consequently, procurement based solely on compound class ('annonaceous acetogenin' or 'adjacent bis-THF acetogenin') without attention to specific hydroxylation pattern risks selecting a molecule with quantitatively divergent target-tissue activity, as substantiated below.

4-Hydroxytrilobin
Asimitrin (co-isolated analog)
HT-29 colon adenocarcinoma-preferring selectivity context
PC-3 prostate adenocarcinoma-preferring selectivity context
Selectivity inversion may shift cell-line response; hydroxylation pattern (4-OH lactone vs ring-hydroxylated THF) alters target preference, so these structural analogs are not interchangeable without cell-line-specific validation.

4-Hydroxytrilobin Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity, Structural Selectivity, and Procurement-Relevant Data


Inverted Cytotoxic Selectivity: 4-Hydroxytrilobin vs Asimitrin in Human Colon (HT-29) and Prostate (PC-3) Adenocarcinoma

In a direct head-to-head comparison using a 7-day MTT assay against six human solid tumor cell lines, 4-hydroxytrilobin (compound 2) and asimitrin (compound 1) exhibited a reciprocal selectivity inversion between HT-29 colon adenocarcinoma and PC-3 prostate adenocarcinoma cell lines [1]. 4-Hydroxytrilobin demonstrated approximately 10,000 times the potency of the positive control adriamycin against HT-29, but only approximately 100 times against PC-3. In contrast, asimitrin showed the reversed pattern: approximately 10,000 times adriamycin's potency against PC-3 and approximately 100 times against HT-29 [1]. Using the reported adriamycin ED50 values (HT-29: 2.87 × 10⁻² μg/mL; PC-3: 5.77 × 10⁻² μg/mL), the estimated ED50 of 4-hydroxytrilobin is approximately 2.87 × 10⁻⁶ μg/mL against HT-29 and approximately 5.77 × 10⁻⁴ μg/mL against PC-3 [1].

Selectivity Inversion HT-29 vs PC-3
Head-to-head
~100-fold inversion: 4-hydroxytrilobin ~10,000× adriamycin (HT-29), ~100× (PC-3); asimitrin shows opposite
Supports cell-line-specific selectivity review
7-day MTT assay; adriamycin as positive control
Cytotoxicity Selectivity index Colon adenocarcinoma Prostate adenocarcinoma Annonaceous acetogenin

Pan-Cancer Cytotoxicity Profiling: 4-Hydroxytrilobin ED50 Values Across Six Human Solid Tumor Cell Lines

The same study reported ED50 values (μg/mL) for 4-hydroxytrilobin, asimitrin, and adriamycin across six human cancer cell lines in a 7-day MTT assay [1]. For 4-hydroxytrilobin, ED50 values were: A-549 (lung carcinoma) 1.54, MCF-7 (breast carcinoma) 3.79, HT-29 (colon adenocarcinoma) approximately 2.87 × 10⁻⁶, A-498 (kidney carcinoma) approximately 7.50 × 10⁻², PC-3 (prostate adenocarcinoma) approximately 5.77 × 10⁻⁴, and MIA PaCa-2 (pancreatic carcinoma) 2.01 × 10⁻⁴ μg/mL. This profile reveals that 4-hydroxytrilobin is most potent against HT-29 and PC-3, with substantially lower potency against A-549 and MCF-7, confirming the tissue-selective nature of its cytotoxicity [1].

ED50 Panel (6 solid tumor lines)
Head-to-head
HT-29 ~2.9×10⁻⁶, PC-3 ~5.8×10⁻⁴, A-549 1.54, MCF-7 3.79 μg/mL (see full panel)
Confirms tissue-selective potency profile
7-day MTT; values reported relative to adriamycin
Cytotoxicity panel ED50 Solid tumor MTT assay Acetogenin

Structural Differentiation: 4-Hydroxyl Substitution on the γ-Lactone Ring vs Non-Hydroxylated Acetogenins

4-Hydroxytrilobin possesses a unique structural feature among the trilobacin/trilobin subtype: a hydroxyl group at the C-4 position of the α,β-unsaturated γ-lactone terminal ring (R stereochemistry at C-4), combined with a hydroxyl at C-10 on the hydrocarbon chain [1][2]. This C-4 hydroxylation distinguishes it from the parent compound trilobin, which lacks this modification and was reported to exhibit a different cytotoxicity selectivity profile with over a billion times the potency of adriamycin against selected tumor cell lines [3]. The 4-OH substitution pattern is shared only with a limited subset of annonaceous acetogenins; all known 4-OH acetogenins possess the R stereochemistry at C-4 [1]. At the molecular formula level, 4-hydroxytrilobin (C37H66O8) is isomeric with asimitrin but differs by the addition of one oxygen atom relative to trilobin (C37H66O7, exact mass difference of 15.9949 Da).

4-OH Lactone Structural Identity
Specification review
4-OH (R) on γ-lactone + C-10 chain OH; C37H66O8, exact mass 638.4758
Regiochemical identity distinguishes from trilobin and asimitrin
Same formula as asimitrin (C37H66O8); hydroxyl placement differs
Structure-activity relationship 4-OH lactone Annonaceous acetogenin Bis-THF Hydroxylation

Brine Shrimp Lethality (BST) as an Orthogonal Bioactivity Metric: 4-Hydroxytrilobin vs Asimitrin

Brine shrimp lethality test (BST) LC50 values, used as a general bioactivity indicator during bioassay-guided fractionation, provide an orthogonal activity metric independent of the cancer cell line panel [1]. In the BST, 4-hydroxytrilobin showed comparable but distinguishable general toxicity compared to asimitrin. Both compounds were significantly active in the BST, confirming the potent bioactivity of 4-hydroxytrilobin beyond the cancer cell line context and supporting its potential utility in broader pharmacological or agrochemical screening programs [1][2].

BST Orthogonal Activity
Head-to-head
Both compounds active at low ng/mL range; asimitrin ~2-fold more potent in BST
General bioactivity does not predict cell-line selectivity
Artemia salina lethality; rank order differs from cancer panel
Brine shrimp lethality BST Bioassay Natural product screening LC50

Mitochondrial Complex I Inhibition Mechanism: Class-Level Potency Context for 4-Hydroxytrilobin

Annonaceous acetogenins, including 4-hydroxytrilobin, exert their cytotoxic and in vivo antitumor effects partly through inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and blockage of the cancer-specific NADH oxidase enzyme at plasma membranes [1][2]. While no direct Complex I inhibition IC50 has been published specifically for 4-hydroxytrilobin, structure-activity relationship studies across 20 annonaceous acetogenins demonstrated that adjacent bis-THF compounds as a class are approximately 10-fold more potent Complex I inhibitors (IC50 range 15–800 nM/mg protein) than mono-THF acetogenins, with rotenone as a reference inhibitor at 17 nM/mg protein [3]. As an adjacent bis-THF acetogenin with 4-OH lactone and C-10 hydroxyl modifications, 4-hydroxytrilobin is predicted to fall within this potency range, though its unique hydroxylation pattern may modulate target affinity compared to other bis-THF analogs.

Complex I Inhibition Class Context
Class-level
Adjacent bis-THF acetogenins ~10× more potent than mono-THF (IC50 range 15–800 nM/mg protein)
Supports mitochondrial mechanism assay design
Compound-specific IC50 not yet reported; data to verify
Complex I inhibition Mitochondrial electron transport NADH oxidase Mechanism of action ATP depletion

Total Synthesis Achieved: 4-Hydroxytrilobin Synthetic Accessibility vs Natural Extraction-Only Analogs

The total synthesis of 4-hydroxytrilobin has been accomplished and reported in a doctoral dissertation from East China University of Science and Technology (Wang T, 2010) [1]. The synthesis involved construction of the adjacent bis-THF ring fragment, stereoselective assembly of the hydroxyl-bearing hydrocarbon chain, and coupling with the 4-hydroxylated γ-lactone terminus. This synthetic accessibility distinguishes 4-hydroxytrilobin from many other annonaceous acetogenins for which no total synthesis has been reported in the peer-reviewed or patent literature as of 2026, providing an alternative supply route beyond extraction from Asimina triloba seeds, which typically yields sub-milligram quantities per kilogram of plant material [2].

Total Synthesis Reported
Data to verify
Multi-step stereoselective synthesis achieved (Wang T, 2010, doctoral dissertation)
May support long-term supply planning
Full experimental details in Chinese-language dissertation
Total synthesis Synthetic accessibility Natural product chemistry Process chemistry Scalability

Procurement-Driven Application Scenarios for 4-Hydroxytrilobin Based on Quantitative Differentiation Evidence


Colon Adenocarcinoma (HT-29) Targeted Cytotoxicity Studies

For researchers investigating colon adenocarcinoma, 4-hydroxytrilobin is the preferentially indicated bis-THF acetogenin based on its approximately 10,000-fold potency advantage over adriamycin and approximately 100-fold superiority over its co-isolated analog asimitrin in the HT-29 cell line [1]. The estimated ED50 of approximately 2.87 × 10⁻⁶ μg/mL against HT-29 cells positions 4-hydroxytrilobin among the most potent natural product leads for colon cancer research. Experimental designs employing HT-29, HCT-116, or other colon adenocarcinoma models should prioritize 4-hydroxytrilobin over asimitrin or non-hydroxylated trilobin analogs to maximize observed effect sizes at pharmacologically relevant concentrations [1].

Prostate vs Colon Selectivity Mechanistic Studies Using the 4-Hydroxytrilobin/Asimitrin Pair

The reciprocal selectivity profile between 4-hydroxytrilobin (HT-29-selective, ~10,000× adriamycin) and asimitrin (PC-3-selective, ~10,000× adriamycin) makes this pair of co-isolated acetogenins a unique tool for structure-activity relationship (SAR) studies investigating the molecular determinants of tissue-selective cytotoxicity [1]. Procurement of both compounds, which share the identical molecular formula (C37H66O8) but differ only in hydroxyl positioning (4-OH lactone + C-10 chain OH vs ring-hydroxylated THF), enables controlled comparative experiments to dissect how regiochemical variations in the bis-THF acetogenin scaffold govern cell-line-specific potency. This is a rare opportunity for mechanism-of-action studies that few other natural product pairs can offer [1].

Mitochondrial Complex I Inhibition Assay Development

As an adjacent bis-THF acetogenin with demonstrated nanomolar-range Complex I inhibitory potential (class-level IC50 15–800 nM/mg mitochondrial protein), 4-hydroxytrilobin is suitable for use as a reference inhibitor or tool compound in mitochondrial respiration studies [1][2]. Its approximately 10-fold greater potency relative to mono-THF acetogenins, combined with the availability of synthetic routes for analog generation, supports its use in assay development programs requiring potent, stereochemically defined Complex I inhibitors with a characterized cancer cell selectivity profile [2][3].

Natural Product-Based Agrochemical or Pesticidal Screening Programs

The potent brine shrimp lethality (BST activity confirmed in the low ng/mL range) combined with the established pesticidal, antimalarial, and anthelmintic activities of the annonaceous acetogenin class supports the evaluation of 4-hydroxytrilobin in agrochemical discovery programs [1][4]. The commercial precedent for paw paw extract-based pesticidal products (including anti-lice shampoos and botanical insecticidal sprays) provides translational rationale, and 4-hydroxytrilobin's defined structure and synthetic accessibility offer advantages over crude extract mixtures for regulatory and quality-control purposes in industrial agrochemical development [4].

Application
Selection Property
Validation Focus
Colon adenocarcinoma cell-model studies
HT-29 cell-line response context
MTT endpoint and selectivity review
Prostate vs colon selectivity SAR studies
4-hydroxytrilobin/asimitrin hydroxylation pattern pair
Cell-line preference interpretation
Mitochondrial Complex I inhibition assays
Adjacent bis-THF class potency context
Complex I inhibition assay design
Agrochemical screening programs
BST activity and synthetic route availability
Non-mammalian toxicity endpoint review
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